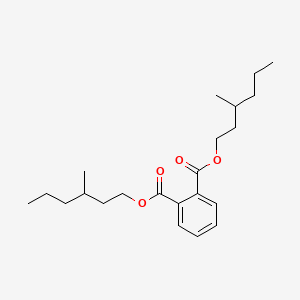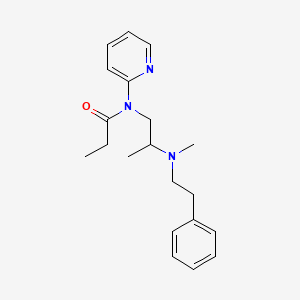![molecular formula C11H20O4Si B14637320 2-Propenoic acid, 2-methyl-, 3-[(acetyloxy)dimethylsilyl]propyl ester CAS No. 51772-83-9](/img/structure/B14637320.png)
2-Propenoic acid, 2-methyl-, 3-[(acetyloxy)dimethylsilyl]propyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Propenoic acid, 2-methyl-, 3-[(acetyloxy)dimethylsilyl]propyl ester is a chemical compound with a unique structure that combines the properties of both acrylic acid and silane. This compound is known for its versatility and is used in various industrial applications due to its ability to enhance the properties of materials.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propenoic acid, 2-methyl-, 3-[(acetyloxy)dimethylsilyl]propyl ester typically involves the esterification of 2-Propenoic acid, 2-methyl- with 3-[(acetyloxy)dimethylsilyl]propyl alcohol. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The reaction mixture is then purified through distillation or recrystallization to obtain the desired ester.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control over reaction conditions, leading to higher yields and purity. The use of advanced purification techniques such as chromatography and crystallization ensures that the final product meets the required specifications.
Análisis De Reacciones Químicas
Types of Reactions
2-Propenoic acid, 2-methyl-, 3-[(acetyloxy)dimethylsilyl]propyl ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group into alcohols.
Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like amines and alcohols can be used under basic or acidic conditions to achieve substitution.
Major Products
The major products formed from these reactions include carboxylic acids, alcohols, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
2-Propenoic acid, 2-methyl-, 3-[(acetyloxy)dimethylsilyl]propyl ester has a wide range of applications in scientific research:
Chemistry: It is used as a monomer in the synthesis of polymers and copolymers, which are utilized in coatings, adhesives, and sealants.
Biology: The compound is employed in the modification of biomolecules to enhance their stability and functionality.
Medicine: It is investigated for its potential use in drug delivery systems due to its ability to form biocompatible and biodegradable polymers.
Industry: The compound is used in the production of high-performance materials with improved mechanical and chemical properties.
Mecanismo De Acción
The mechanism of action of 2-Propenoic acid, 2-methyl-, 3-[(acetyloxy)dimethylsilyl]propyl ester involves its ability to undergo polymerization and form cross-linked networks. These networks enhance the mechanical strength and chemical resistance of materials. The molecular targets include the functional groups present in the compound, which participate in various chemical reactions to achieve the desired effects.
Comparación Con Compuestos Similares
Similar Compounds
- 2-Propenoic acid, 2-methyl-, 3-(trimethoxysilyl)propyl ester
- 2-Propenoic acid, 3-phenyl-, methyl ester
- 2-Propenoic acid, methyl ester
Uniqueness
Compared to similar compounds, 2-Propenoic acid, 2-methyl-, 3-[(acetyloxy)dimethylsilyl]propyl ester stands out due to its unique combination of acrylic and silane properties. This combination allows it to enhance both the mechanical and chemical properties of materials, making it highly valuable in various applications.
Propiedades
Número CAS |
51772-83-9 |
|---|---|
Fórmula molecular |
C11H20O4Si |
Peso molecular |
244.36 g/mol |
Nombre IUPAC |
3-[acetyloxy(dimethyl)silyl]propyl 2-methylprop-2-enoate |
InChI |
InChI=1S/C11H20O4Si/c1-9(2)11(13)14-7-6-8-16(4,5)15-10(3)12/h1,6-8H2,2-5H3 |
Clave InChI |
NJDZPVZROHRUIN-UHFFFAOYSA-N |
SMILES canónico |
CC(=C)C(=O)OCCC[Si](C)(C)OC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-Nitro-2-[(triphenyl-lambda~5~-phosphanylidene)amino]benzonitrile](/img/structure/B14637244.png)
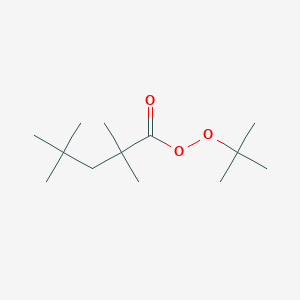


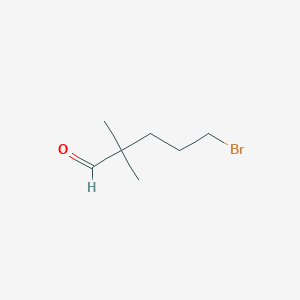

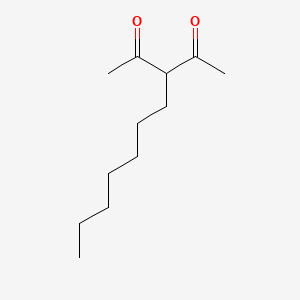

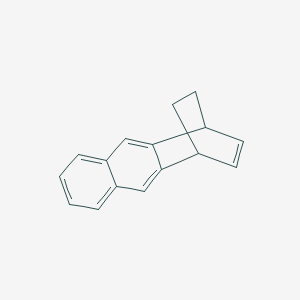
![2,2'-{Methylenebis[(3,4,6-trichloro-2,1-phenylene)oxy]}diacetic acid](/img/structure/B14637297.png)
![N-[amino-(3,5-dimethylpyrazol-1-yl)methylidene]-4-nitrobenzamide](/img/structure/B14637300.png)
